Eriochrome Black A
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Overview
Description
Eriochrome Black A is a synthetic dye commonly used in the textile industry for dyeing and printing wool, silk, polyamide fibers, and their blends. It is also utilized in leather dyeing. The compound is known for its excellent dyeing performance and resistance properties, making it a popular choice for various industrial applications .
Preparation Methods
Acid Black 194 is synthesized through a multi-step process involving the diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, followed by coupling with naphthalen-2-ol. The resulting product is then converted into a 1:2 chromium complex . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Acid Black 194 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid Black 194 can be reduced using common reducing agents, resulting in the cleavage of azo bonds and the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acid Black 194 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving dye chemistry, reaction mechanisms, and analytical techniques.
Biology: Employed in staining techniques for biological samples, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing and printing fabrics, as well as in the leather industry for coloring leather products
Mechanism of Action
The mechanism of action of Acid Black 194 involves its interaction with the molecular targets in the substrate being dyed. The dye molecules form strong bonds with the fibers, resulting in a stable and uniform coloration. The specific pathways involved in this process depend on the nature of the substrate and the dyeing conditions .
Comparison with Similar Compounds
Acid Black 194 is unique in its chemical structure and dyeing properties. It is often compared with other acid dyes such as Acid Brown 432 and Acid Brown 434. While these dyes share similar applications, Acid Black 194 is distinguished by its superior dyeing performance, resistance properties, and broader range of applications .
Similar compounds include:
- Acid Brown 432
- Acid Brown 434
- Acid Black 210
- Acid Black 234
Acid Black 194 stands out due to its excellent light fastness, soaping fastness, and resistance to perspiration, seawater, and chlorine .
Properties
CAS No. |
61931-02-0 |
---|---|
Molecular Formula |
C20H12N3NaO7S |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);/q;+1/p-1 |
InChI Key |
DXRWYIKGBIPGAG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+] |
Origin of Product |
United States |
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